2-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-N-ethylacetamide
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Overview
Description
2-[4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-N-ethylacetamide is a synthetic organic compound characterized by its unique structure, which includes a bromopyrimidine moiety and a diazepane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-N-ethylacetamide typically involves multiple steps:
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Formation of the Bromopyrimidine Intermediate: : The initial step involves the bromination of pyrimidine to form 5-bromopyrimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile .
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Diazepane Ring Formation: : The next step involves the formation of the diazepane ring. This can be done by reacting the bromopyrimidine intermediate with a suitable diamine, such as 1,4-diazepane, under reflux conditions in a polar solvent like ethanol .
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Acetamide Formation: : The final step involves the acylation of the diazepane derivative with ethyl acetate in the presence of a base like triethylamine to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The bromine atom in the bromopyrimidine moiety can undergo nucleophilic substitution reactions. Common reagents include nucleophiles like amines or thiols, which can replace the bromine atom to form new derivatives .
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Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the diazepane ring, using oxidizing agents like hydrogen peroxide. Reduction reactions can also occur, especially at the pyrimidine ring, using reducing agents like sodium borohydride .
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Acylation and Alkylation: : The nitrogen atoms in the diazepane ring can participate in acylation and alkylation reactions, forming various N-substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF).
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or THF.
Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Substitution Products: Various N- or S-substituted pyrimidine derivatives.
Oxidation Products: Oxidized diazepane derivatives.
Reduction Products: Reduced pyrimidine derivatives.
Acylation Products: N-acylated diazepane derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-N-ethylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. It may serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-N-ethylacetamide involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The diazepane ring may enhance the compound’s binding affinity and selectivity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: The compound could interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-N-ethylacetamide
- 2-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-N-ethylacetamide
- 2-[4-(5-Iodopyrimidin-2-yl)-1,4-diazepan-1-yl]-N-ethylacetamide
Uniqueness
Compared to its analogs, 2-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-N-ethylacetamide exhibits unique properties due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s reactivity and binding interactions, potentially enhancing its biological activity and selectivity.
Properties
IUPAC Name |
2-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN5O/c1-2-15-12(20)10-18-4-3-5-19(7-6-18)13-16-8-11(14)9-17-13/h8-9H,2-7,10H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRNZTCWANOACS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1CCCN(CC1)C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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